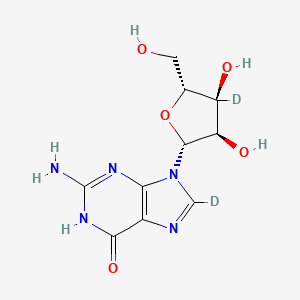

Guanosine-8-d-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guanosine-8-d-2 is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biological processes. Guanosine is known for its neuroprotective properties and is involved in reducing neuroinflammation, oxidative stress, and excitotoxicity. It exerts trophic effects in neuronal and glial cells and is released in the brain under both physiological and pathological conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of guanosine-8-d-2 can be achieved through various synthetic routes. One common method involves the use of aqueous strategies that avoid the use of protecting groups and chromatography. This method allows for the preparation of 5′-substituted guanosine derivatives . Another approach involves combinatorial metabolic engineering in Escherichia coli, where the purine synthesis pathway is overexpressed, and genes involved in guanosine catabolism are deleted to increase guanosine accumulation .

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. This method is preferred due to its cost-effectiveness and ability to produce high yields. The guanosine-producing strains are optimized through metabolic engineering to enhance guanosine synthesis and accumulation .

Analyse Chemischer Reaktionen

Types of Reactions: Guanosine-8-d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 8-oxo-7,8-dihydro-2′-deoxyguanosine, a common oxidative DNA damage . Additionally, guanosine can be substituted at the C8 position by free radical species generated photochemically from simple alcohols, amines, and ethers .

Common Reagents and Conditions: Common reagents used in these reactions include chloroacetyl chloride, 2-bromopropionyl bromide, and epichlorohydrin. These reagents are used to graft guanosine onto various polymers, enhancing its biological activities .

Major Products: The major products formed from these reactions include various guanosine derivatives, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine and guanosine-polymer conjugates. These products have significant biological and industrial applications .

Wissenschaftliche Forschungsanwendungen

Guanosine-8-d-2 has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other nucleoside products. In biology, it plays a role in nucleic acid synthesis and possesses antioxidant, neurotrophic, and neuroprotective effects . In medicine, this compound is used in the treatment of viral infections and tumors. It is also used as a raw material for food additives and pharmaceutical products .

Wirkmechanismus

The mechanism of action of guanosine-8-d-2 involves its interaction with various molecular targets and pathways. In the central nervous system, guanosine acts as a neuromodulator, mediating cellular processes such as cell growth, differentiation, and survival. It exerts protective effects in models of neurotoxicity and neurological disorders by modulating glutamate uptake, decreasing the production of reactive oxygen species, improving mitochondrial function, and presenting anti-inflammatory properties . Guanosine also promotes neural stem cell proliferation and neuronal differentiation .

Vergleich Mit ähnlichen Verbindungen

Guanosine-8-d-2 is unique compared to other similar compounds due to its specific neuroprotective properties and its ability to reduce neuroinflammation, oxidative stress, and excitotoxicity. Similar compounds include other purine nucleosides such as adenosine, inosine, and guanine. While these compounds also play roles in nucleic acid synthesis and cellular signaling, this compound stands out for its extensive neuroprotective and regenerative effects .

Eigenschaften

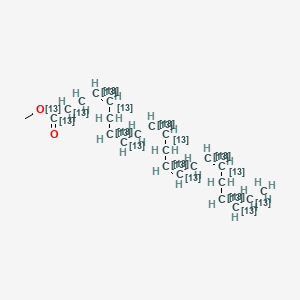

Molekularformel |

C10H13N5O5 |

|---|---|

Molekulargewicht |

285.25 g/mol |

IUPAC-Name |

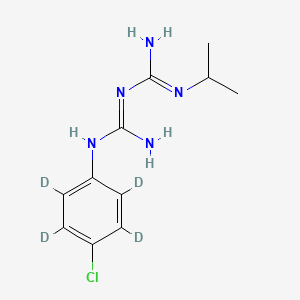

2-amino-8-deuterio-9-[(2R,3R,4S,5R)-4-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

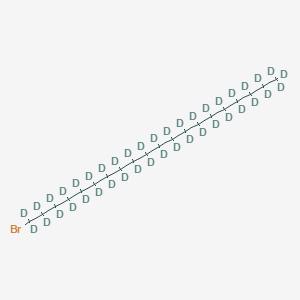

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D,5D |

InChI-Schlüssel |

NYHBQMYGNKIUIF-VXBMHFSWSA-N |

Isomerische SMILES |

[2H]C1=NC2=C(N1[C@H]3[C@@H]([C@]([C@H](O3)CO)([2H])O)O)N=C(NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)

![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)